molecular formula C29H23NO8 B11140304 6-({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one

6-({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11140304
M. Wt: 513.5 g/mol
InChI Key: QTODDDBFBQUXCV-UHFFFAOYSA-N
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Description

6-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic compound characterized by its unique structure, which includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepine: Shares the benzodioxepine moiety.

    Benzofuran derivatives: Contain the benzofuran structure.

    Benzoxazinone derivatives: Include the benzoxazinone ring .

Uniqueness

6-(2-{[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL)-1-BENZOFURAN-5-YL]OXY}ACETYL)-4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is unique due to its combination of multiple fused rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H23NO8

Molecular Weight

513.5 g/mol

IUPAC Name

6-[2-[[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl)-1-benzofuran-5-yl]oxy]acetyl]-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C29H23NO8/c1-30-22-11-17(3-6-25(22)38-16-28(30)32)23(31)15-36-19-5-8-24-20(13-19)21(14-37-24)29(33)18-4-7-26-27(12-18)35-10-2-9-34-26/h3-8,11-14H,2,9-10,15-16H2,1H3

InChI Key

QTODDDBFBQUXCV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C(=O)COC3=CC4=C(C=C3)OC=C4C(=O)C5=CC6=C(C=C5)OCCCO6

Origin of Product

United States

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